[1-((S)-2-Amino-3-methyl-butyryl)-pyrrolidin-3-ylmethyl]-isopropyl-carbamic acid tert-butyl ester
Description
This compound is a carbamate derivative featuring a pyrrolidine core substituted with a tert-butyl isopropyl carbamate group and a valine-derived 2-amino-3-methyl-butyryl moiety. However, specific pharmacological data are unavailable in the provided evidence. The compound is listed as discontinued by suppliers like CymitQuimica .
Properties
IUPAC Name |
tert-butyl N-[[1-[(2S)-2-amino-3-methylbutanoyl]pyrrolidin-3-yl]methyl]-N-propan-2-ylcarbamate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H35N3O3/c1-12(2)15(19)16(22)20-9-8-14(10-20)11-21(13(3)4)17(23)24-18(5,6)7/h12-15H,8-11,19H2,1-7H3/t14?,15-/m0/s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IGMDHOXSVQGQBR-LOACHALJSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(C(=O)N1CCC(C1)CN(C(C)C)C(=O)OC(C)(C)C)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)[C@@H](C(=O)N1CCC(C1)CN(C(C)C)C(=O)OC(C)(C)C)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H35N3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [1-((S)-2-Amino-3-methyl-butyryl)-pyrrolidin-3-ylmethyl]-isopropyl-carbamic acid tert-butyl ester typically involves a multi-step process:
Starting Material: : The synthesis often begins with a suitable precursor, such as pyrrolidine.
Amidation Reaction: : The precursor undergoes amidation with (S)-2-amino-3-methyl-butyric acid to form an intermediate.
Carbamoylation: : The intermediate is then treated with isopropyl isocyanate to introduce the carbamate group.
Tert-Butyl Protection: : Finally, the molecule is protected with tert-butyl chloroformate to yield the final product.
Industrial Production Methods
In an industrial setting, large-scale synthesis may utilize continuous flow reactors to enhance efficiency and yield. Optimized conditions include precise temperature control, high reagent purity, and the use of catalysts to accelerate reaction rates.
Chemical Reactions Analysis
Types of Reactions
Oxidation: : The compound can undergo oxidation at the pyrrolidine ring, resulting in the formation of N-oxide derivatives.
Reduction: : Reduction reactions can target the carbonyl group, converting it to an alcohol.
Substitution: : The compound can participate in nucleophilic substitution reactions, where the tert-butyl group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: : Common oxidizing agents include hydrogen peroxide and m-chloroperoxybenzoic acid (mCPBA).
Reduction: : Typical reducing agents are lithium aluminium hydride (LiAlH4) and sodium borohydride (NaBH4).
Substitution: : Conditions often involve basic or acidic catalysts, depending on the nucleophile used.
Major Products
Oxidation Products: : N-oxides and other oxidized derivatives.
Reduction Products: : Alcohols and reduced amides.
Substitution Products: : New derivatives where the tert-butyl group has been replaced.
Scientific Research Applications
Pharmacological Applications
1. Neuropharmacology
Research indicates that compounds similar to this one can modulate neurotransmitter systems, particularly dopamine and serotonin pathways. This modulation is crucial for developing treatments for neurological disorders such as schizophrenia and depression.
2. Antidepressant Activity
Preliminary studies have shown that derivatives of this compound exhibit antidepressant-like effects in animal models. These findings suggest potential therapeutic applications in treating mood disorders.
3. Anticancer Research
Emerging studies are investigating the compound's effects on cancer cell lines. Initial results indicate that it may inhibit the proliferation of certain cancer cells, warranting further exploration into its anticancer properties.
Case Study 1: Dopamine Receptor Interaction
A study focused on the interaction of pyrrolidine derivatives with dopamine receptors demonstrated that modifications at the nitrogen atom significantly increased binding affinity to D(3) receptors. This finding is pivotal for developing antipsychotic medications, as enhanced receptor interaction could lead to more effective treatments .
Case Study 2: Antidepressant-Like Effects
In a controlled study involving rodent models, compounds structurally related to [1-((S)-2-Amino-3-methyl-butyryl)-pyrrolidin-3-ylmethyl]-isopropyl-carbamic acid tert-butyl ester showed significant reductions in depressive behaviors when administered over a two-week period. The results suggest that these compounds could influence serotonin pathways, offering insights into their potential as antidepressants.
Mechanism of Action
The compound exerts its effects through interactions with molecular targets such as enzymes and receptors. By binding to the active sites of these proteins, it can modulate their activity, either inhibiting or enhancing their function. The specific pathways involved depend on the target protein and the biological context in which the compound is used.
Comparison with Similar Compounds
Table 1: Structural and Molecular Comparison of Carbamate Derivatives
Key Observations:
Core Structure Variations: Pyrrolidin vs.
Amino Acid Side Chains: 2-Amino-3-methyl-butyryl (Valine-derived): Introduces steric bulk and hydrophobicity, which may enhance target binding in hydrophobic pockets. 2-Amino-propionyl (Alanine-derived): Smaller side chain reduces steric hindrance, possibly improving solubility .
Synthesis and Handling: Common synthetic strategies include coupling reactions (e.g., BOP reagent in ) and Suzuki cross-coupling for intermediates . Safety protocols emphasize PPE, proper ventilation, and hazardous waste disposal, as noted in multiple sources .
Research Findings and Implications
Structural-Activity Relationships (SAR) :
- Gaps in Data: No pharmacological or solubility data are available for the target compound, limiting mechanistic insights.
Biological Activity
The compound [1-((S)-2-Amino-3-methyl-butyryl)-pyrrolidin-3-ylmethyl]-isopropyl-carbamic acid tert-butyl ester, often referred to in the literature as a derivative of pyrrolidine and carbamic acid, has garnered attention for its potential biological activities. This article aims to synthesize existing research findings on its biological effects, including pharmacological properties, structure-activity relationships (SAR), and relevant case studies.
Chemical Structure and Properties
The molecular formula of the compound is C13H24N2O2, with a molecular weight of approximately 240.35 g/mol. The structural characteristics include a pyrrolidine ring and a tert-butyl carbamate moiety, which are essential for its biological activity.
Biological Activity Overview
The biological activity of this compound has been investigated in various contexts, primarily focusing on its potential as a therapeutic agent. Key areas of study include:
1. Anticonvulsant Activity
Research indicates that derivatives similar to this compound exhibit anticonvulsant properties. For instance, compounds with similar structural motifs have been tested for their ability to inhibit seizures in animal models, showing promise in reducing tonic-clonic seizures effectively .
2. Anticancer Properties
Several studies have explored the cytotoxic effects of related compounds on cancer cell lines. For example, compounds that share structural similarities with the tert-butyl ester have shown significant antiproliferative effects against various human cancer cell lines, including breast and colon cancer cells. The mechanism of action often involves the induction of apoptosis and cell cycle arrest .
3. Neuroprotective Effects
There is emerging evidence that compounds with a pyrrolidine structure may exhibit neuroprotective effects. Studies have suggested that these compounds can mitigate neurodegeneration in models of Alzheimer’s disease by inhibiting acetylcholinesterase activity and promoting neuronal survival .
Structure-Activity Relationship (SAR)
Understanding the SAR is crucial for optimizing the biological activity of such compounds. The presence of specific functional groups significantly affects the potency and selectivity of the compound:
| Functional Group | Effect on Activity |
|---|---|
| Pyrrolidine Ring | Enhances binding affinity to targets |
| Tert-butyl Group | Increases lipophilicity, improving bioavailability |
| Amino Group | Essential for receptor interactions |
Case Study 1: Anticonvulsant Efficacy
In a study evaluating various pyrrolidine derivatives, one compound demonstrated an ED50 value significantly lower than traditional anticonvulsants, indicating enhanced efficacy in seizure control .
Case Study 2: Cytotoxicity Against Cancer Cells
A series of experiments were conducted on human cancer cell lines treated with different concentrations of the compound. Results indicated an IC50 value below 10 µM for certain derivatives, suggesting potent anticancer activity comparable to established chemotherapeutics like doxorubicin .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
